molecular formula C₂₁H₂₇N₇O₆.C₇H₈O₃S B1144932 (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt CAS No. 319919-91-0

(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt

Cat. No.: B1144932
CAS No.: 319919-91-0
M. Wt: 473.481722
InChI Key:
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Description

(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt is a derivative of tetrahydrofolic acid, a form of folate that plays a crucial role in various biological processes, including DNA synthesis and repair. The compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The p-toluenesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized folate derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt involves its role as a folate derivative. It participates in one-carbon transfer reactions, which are essential for DNA synthesis and repair. The compound targets enzymes involved in folate metabolism, such as dihydrofolate reductase, and influences various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofolic Acid: The parent compound, which lacks the ester and p-toluenesulfonate groups.

    Methyltetrahydrofolic Acid: A methylated derivative with similar biological functions.

    Formyltetrahydrofolic Acid: Another derivative involved in one-carbon transfer reactions.

Uniqueness

(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt is unique due to its enhanced stability and reactivity compared to other folate derivatives. The presence of the p-toluenesulfonate group increases its solubility in organic solvents, making it more versatile for various applications .

Properties

CAS No.

319919-91-0

Molecular Formula

C₂₁H₂₇N₇O₆.C₇H₈O₃S

Molecular Weight

473.481722

Synonyms

N-[4-[[[(6S)-2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic Acid Dimethyl Ester Mono(4-methylbenzenesulfonate); 

Origin of Product

United States

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